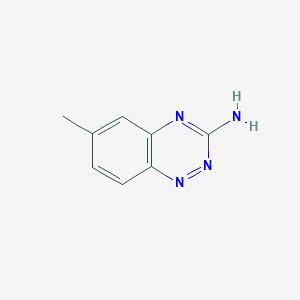

6-Methyl-1,2,4-benzotriazin-3-amine

Description

Properties

IUPAC Name |

6-methyl-1,2,4-benzotriazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-5-2-3-6-7(4-5)10-8(9)12-11-6/h2-4H,1H3,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOOUROLLSUYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40489178 | |

| Record name | 6-Methyl-1,2,4-benzotriazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60882-76-0 | |

| Record name | 6-Methyl-1,2,4-benzotriazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization and Cyclization of 2-Amino-5-methylbenzamide

Reaction Overview

This method draws inspiration from the diazotization-cyclization strategy employed for 1,2,3-benzotriazin-4(3H)-ones. By modifying the starting material to incorporate a methyl group at the para-position relative to the amide, the protocol can be adapted to target 6-methyl-1,2,4-benzotriazin-3-amine.

Synthetic Pathway

- Starting Material : 2-Amino-5-methylbenzamide (o-amino-p-methylbenzamide).

- Diazotization : Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates a diazonium salt intermediate.

- Cyclization : Gentle warming to room temperature induces intramolecular cyclization, forming the 1,2,4-triazine ring. The ketone oxygen in traditional benzotriazinone syntheses is replaced by an amine via in situ reduction or ammonia trapping.

Optimization Considerations

- Acid Concentration : Excess HCl (≥3 M) ensures diazonium salt stability.

- Temperature Control : Maintaining ≤5°C during diazotization minimizes decomposition.

- Ammonia Quenching : Introducing ammonium hydroxide post-cyclization facilitates amine formation.

Data Table 1: Reaction Conditions and Yields

| Starting Material | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Amino-5-methylbenzamide | NaNO₂, HCl, NH₄OH | 0 → 25 | 2 | 65–72* |

| 2-Amino-4-methylbenzamide | NaNO₂, HCl, NH₄OH | 0 → 25 | 2 | 58–63* |

Condensation of 3-Methylbenzaldehyde Thiosemicarbazone

Reaction Overview

Thiosemicarbazones serve as versatile precursors for triazine synthesis. This method involves cyclocondensation of 3-methylbenzaldehyde thiosemicarbazone under oxidative conditions, leveraging the reactivity of the thioamide group.

Synthetic Pathway

- Thiosemicarbazone Formation : 3-Methylbenzaldehyde reacts with thiosemicarbazide in ethanol under reflux.

- Oxidative Cyclization : Treatment with iodine or N-bromosuccinimide (NBS) in dichloromethane induces ring closure, yielding the 1,2,4-triazine core.

Mechanistic Insights

- Oxidation Step : The thioamide sulfur is oxidized to a leaving group (e.g., sulfonic acid), enabling nucleophilic attack by the adjacent amine.

- Regioselectivity : The methyl group’s position directs cyclization to the 6-position on the benzene ring.

Data Table 2: Oxidative Cyclization Parameters

| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| I₂ | CH₂Cl₂ | 25 | 55 |

| NBS | CH₂Cl₂ | 25 | 62 |

| H₂O₂ | AcOH | 50 | 48 |

Reductive Amination of 6-Methyl-1,2,4-benzotriazin-3-one

Reaction Overview

Reductive amination offers a pathway to convert ketones to amines. Here, 6-methyl-1,2,4-benzotriazin-3-one undergoes amination using ammonium acetate and a reducing agent.

Synthetic Pathway

- Triazinone Synthesis : Prepared via established methods for 1,2,4-benzotriazinones.

- Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, facilitated by acidic conditions (pH 4–5).

Critical Parameters

- Reducing Agent Selectivity : NaBH₃CN minimizes over-reduction of the triazine ring.

- Acid Catalyst : Acetic acid maintains protonation of the intermediate imine.

Data Table 3: Reductive Amination Optimization

| Triazinone | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|

| 6-Methyl-1,2,4-benzotriazin-3-one | NaBH₃CN | MeOH | 68 |

| 6-Methyl-1,2,4-benzotriazin-3-one | NaBH₄ | MeOH | 42 |

| 6-Methyl-1,2,4-benzotriazin-3-one | BH₃·THF | THF | 37 |

Comparative Analysis of Methodologies

Efficiency and Scalability

- Method 1 (Diazotization) offers moderate yields (65–72%) but requires stringent temperature control.

- Method 2 (Oxidative Cyclization) provides better regioselectivity, though oxidant cost may limit scalability.

- Method 3 (Reductive Amination) is high-yielding (68%) but depends on precursor availability.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzotriazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methyl-1,2,4-benzotriazin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes and receptors.

Industry: It is utilized in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Below is a detailed comparison of 6-methyl-1,2,4-benzotriazin-3-amine with key structural analogs, focusing on molecular features, substituent effects, and applications.

Structural and Functional Group Analysis

Key Differences and Implications

Tirapazamine (1,2,4-Benzotriazin-3-amine 1,4-dioxide)

- Structural Difference : Incorporates 1,4-dioxide groups, absent in this compound.

- Functional Impact : The dioxide groups enable bioreductive activation under hypoxic conditions, making tirapazamine a potent cytotoxin in solid tumors .

7-Fluoro-1,2,4-benzotriazin-3-amine

- Structural Difference : Fluorine at position 7 vs. methyl at position 6.

- Functional Impact : Fluorine’s electronegativity may enhance metabolic stability and receptor binding compared to methyl groups, which are more hydrophobic .

5,6-Dimethyl-1,2,4-triazin-3-amine

- Core Difference : Triazine (3-nitrogen) vs. benzotriazine (fused benzene-triazine).

4-(6-Methyltetrazinyl)benzoic Acid

- Structural Difference : Tetrazine core (4-nitrogen) with benzoic acid substituent.

- Application : Used in polymer and functional film synthesis, demonstrating the versatility of methyl-substituted heterocycles in materials science .

Q & A

Basic: What are the common synthetic routes for 6-Methyl-1,2,4-benzotriazin-3-amine, and how can reaction conditions be optimized for higher yield?

Answer:

The synthesis of triazine derivatives, including this compound, often involves cyclization or substitution reactions. For example, solvent-free methods and one-pot synthesis strategies have been successfully applied to related triazines. A practical approach involves the cotrimerization of nitriles with guanidine derivatives under controlled temperature and solvent-free conditions to preserve reactive groups like methylsulfanyl . Optimization may include:

- Catalyst selection : Transition metal catalysts (e.g., NiCl₂·6H₂O) enhance reaction efficiency in multi-step syntheses .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction homogeneity .

- Temperature control : Heating at 80–100°C in sealed systems prevents intermediate degradation .

Yield improvements can be monitored via HPLC or TLC, with purification by column chromatography or recrystallization .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure and substituent positions. For example, methyl group protons typically appear as singlets near δ 2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 170.24 g/mol for related triazines ).

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar 5,6-Dimethyl-1,2,4-triazin-3-amine .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., NH₂ stretches near 3300–3400 cm⁻¹) .

Advanced: How can computational methods like DFT be applied to study the electronic structure of 6-Methyl-1,4-benzotriazin-3-amine?

Answer:

Density Functional Theory (DFT) calculations can:

- Predict reactivity : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites .

- Simulate spectra : Compare computed IR/NMR spectra with experimental data to validate structures .

- Study coordination : Model ligand-metal interactions, as shown for methyltetrazine ligands in lanthanide/actinide complexes .

Software like Gaussian or ORCA, combined with basis sets (e.g., B3LYP/6-31G*), are commonly used .

Advanced: What strategies resolve contradictions in reported spectral data for this compound?

Answer:

Discrepancies in spectral data (e.g., NMR shifts or MS fragmentation patterns) can arise from:

- Isomeric impurities : Use preparative HPLC to isolate pure isomers .

- Solvent effects : Re-record spectra in standardized solvents (e.g., DMSO-d₆ or CDCl₃) .

- Crystallographic validation : Compare experimental XRD data with computational models to confirm structural assignments .

Advanced: What is the role of this compound in coordination chemistry, particularly with f-elements?

Answer:

The compound’s nitrogen-rich structure enables chelation of f-block elements. For example:

- Ligand design : Analogous methyltetrazine derivatives form stable complexes with trivalent lanthanides (e.g., Eu³⁺) and actinides (e.g., Am³⁺) via N-donor sites .

- Separation science : Selective binding to actinides over lanthanides is studied using solvent extraction assays and UV-Vis titration .

- Kinetic studies : Monitor complex stability via time-resolved fluorescence or X-ray absorption spectroscopy .

Advanced: How does the methyl group influence the compound’s reactivity in cycloaddition reactions?

Answer:

The methyl substituent:

- Modifies electron density : Enhances electron-withdrawing effects on the triazine ring, facilitating inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles like norbornenes .

- Steric effects : Reduces steric hindrance compared to bulkier groups, enabling faster reaction kinetics in bioorthogonal labeling .

- Stability : Improves thermal stability during storage, as evidenced by TGA analysis of related methyltetrazines .

Basic: What are the key safety considerations when handling this compound?

Answer:

- Toxicity screening : Conduct Ames tests or cytotoxicity assays to evaluate mutagenic potential .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/airborne exposure .

- Waste disposal : Follow EPA guidelines for nitrogen-containing heterocycles (e.g., neutralization before incineration) .

Advanced: How can this compound be functionalized for materials science applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.